

Technical Deep Dive: Physicochemical Profiling of H-SLL-OH

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Compound of Interest

Compound Name: *H-Ser-Leu-Leu-OH*

CAS No.: 10329-74-5

Cat. No.: B185933

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Executive Summary

The tripeptide H-SLL-OH (Seryl-Leucyl-Leucine) represents a distinct class of short-chain bioactive peptides characterized by a polar N-terminus and a highly hydrophobic C-terminal domain.^[1] Commonly identified in the hydrolysates of bioactive food proteins (e.g.,

-zein, casein), this sequence acts as a critical model for understanding amphipathic interactions in drug delivery and enzymatic inhibition.

This technical guide provides a rigorous analysis of the physicochemical properties of H-SLL-OH, specifically its isoelectric point (pI) and hydrophobicity profile. These parameters are not merely descriptive but are predictive determinants of the peptide's solubility, stability, and interaction with biological targets such as the Angiotensin-I Converting Enzyme (ACE).

Part 1: Physicochemical Specifications^{[1][2][3]}

Structural Composition

- Sequence: Serine - Leucine - Leucine^{[1][2][3]}

- Formula:
- Molecular Weight: 331.41 g/mol [1]
- SMILES: CC(C)CO)NC(=O)C)NC(=O)N

Isoelectric Point (pI) Analysis

The pI is the pH at which the peptide carries a net zero charge. For H-SLL-OH, the side chains of Serine (

) and Leucine (non-ionizable) do not contribute to the charge state in the physiological range (pH 2–10). Therefore, the pI is determined exclusively by the N-terminal amine and C-terminal carboxyl groups.

Theoretical Calculation: Using standard biological

values (EMBOSS scale):

- C-terminal Carboxyl ():
): 2.34[1]
- N-terminal Amine ():
): 9.60[1]

Implication: At physiological pH (7.4), the peptide is slightly above its pI. The carboxyl group is deprotonated (

), and the amine group is partially deprotonated (

equilibrium), resulting in a net weak negative charge. This facilitates solubility in neutral buffers but suggests precipitation may occur near pH 6.0.

Hydrophobicity Profile

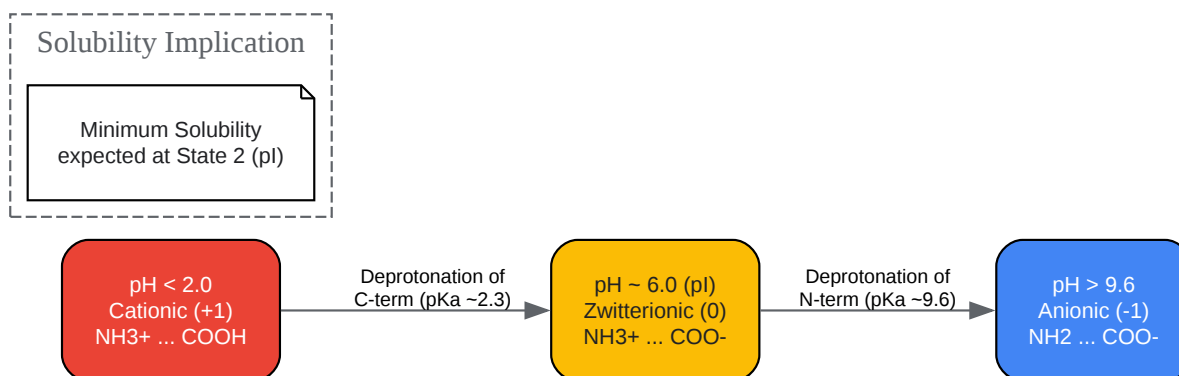
H-SLL-OH exhibits a strong hydrophobic character due to the "LL" motif.[1]

- GRAVY Score (Grand Average of Hydropathy): Calculated as the sum of hydropathy values divided by sequence length.

- Ser: -0.8[1]
- Leu: +3.8[1]
- Leu: +3.8[1]
- Average:
- Interpretation: A positive GRAVY score indicates a hydrophobic peptide.[1] Despite the polar Serine residue, the bulk of the molecule is lipophilic. This suggests high permeability across lipid bilayers but potential aggregation issues in aqueous formulations without co-solvents (e.g., DMSO or Ethanol).[1]

Part 2: Visualization of Molecular Logic

The following diagram illustrates the ionization states of H-SLL-OH across the pH scale and its structural transition from cation to anion.



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Caption: pH-dependent ionization states of H-SLL-OH. Solubility is minimal at the zwitterionic state (pH ~6.0).

Part 3: Experimental Validation Protocols

To rigorously validate the theoretical properties calculated above, the following experimental workflows are recommended. These protocols are designed to be self-validating by including

internal standards.

Protocol A: Determination of Hydrophobicity via RP-HPLC

This method correlates the retention time () of H-SLL-OH with its hydrophobicity coefficient.[1]

Reagents:

- Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 μ m).[1]
- Mobile Phase A: 0.1% TFA in Water (Polar).[1]
- Mobile Phase B: 0.1% TFA in Acetonitrile (Non-polar).
- Standards: Gly-Gly-Gly (Hydrophilic marker), Phe-Phe (Hydrophobic marker).[1]

Workflow:

- Equilibration: Flow rate 1.0 mL/min, 5% Solvent B for 10 mins.
- Injection: 20 μ L of 1 mg/mL H-SLL-OH dissolved in 10% DMSO/Water.
- Gradient: Linear ramp from 5% B to 65% B over 30 minutes.
- Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (no signal expected, confirms absence of aromatic impurities).[1]

Expected Result: H-SLL-OH contains two Leucine residues.[1] It should elute significantly later than the Gly-Gly-Gly standard, likely in the range of 35-45% Acetonitrile concentration. If elution is too early (<20% B), the Serine residue is dominating the interaction; if >50% B, the "LL" block is driving strong hydrophobic retention.

Protocol B: pI Determination via Capillary Isoelectric Focusing (cIEF)

Traditional gel IEF can be difficult for short peptides due to diffusion.[1] cIEF provides higher resolution.[1]

Workflow:

- Sample Prep: Mix H-SLL-OH (0.2 mg/mL) with ampholytes (pH 3–10 range) and pI markers (e.g., pI 5.5 and 7.0).
- Focusing: Apply high voltage (25 kV) across the capillary.[1] The peptide will migrate until it reaches the pH zone equal to its pI (neutral charge).
- Mobilization: Use chemical mobilization or pressure to push the focused bands past the UV detector (280 nm).
- Calculation: Plot the migration time of markers vs. their known pI. Interpolate the pI of H-SLL-OH.

Part 4: Functional Implications in Drug Development

Solubility and Formulation

The "LL" C-terminal motif presents a challenge for aqueous solubility.

- Buffer Selection: Avoid buffers near pH 6.0 (e.g., MES buffer) to prevent isoelectric precipitation.[1]
- Enhancers: The peptide is likely soluble in alcohols (Methanol, Ethanol) and DMSO. For aqueous delivery, cyclodextrin complexation may be required to mask the hydrophobic C-terminus.

Bioactivity Mechanism (ACE Inhibition)

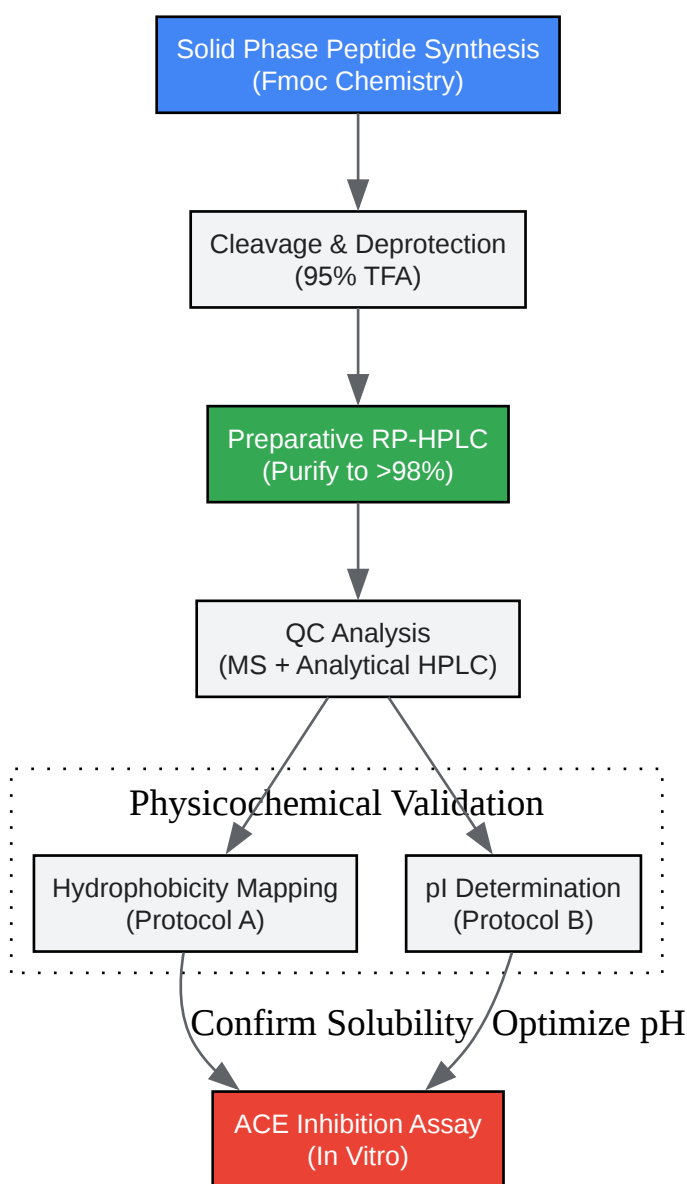
Literature on similar tripeptides (e.g., Val-Pro-Pro, Ile-Pro-Pro) suggests that H-SLL-OH is a potent candidate for ACE inhibition.[1]

- Mechanism: ACE prefers substrates with hydrophobic C-terminal residues.[1] The Leucine-Leucine motif of H-SLL-OH fits perfectly into the hydrophobic pocket of the ACE active site, competitively inhibiting the enzyme.

- Structure-Activity Relationship (SAR): The N-terminal Serine improves bioavailability compared to purely hydrophobic peptides by enhancing solubility in the gastrointestinal tract before absorption.

Experimental Workflow Diagram

The following diagram outlines the logical flow from synthesis to bioassay validation.



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Caption: Integrated workflow for the synthesis, physicochemical validation, and functional testing of H-SLL-OH.

References

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- Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. *Journal of Molecular Biology*, 157(1), 105–132. [[Link](#)]
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